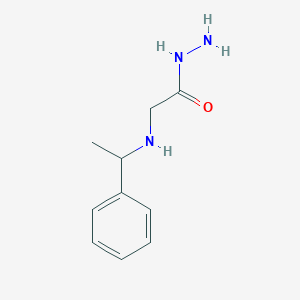

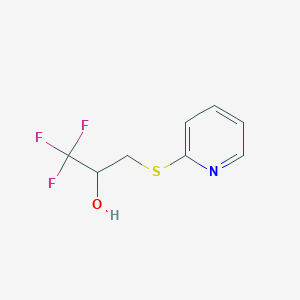

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

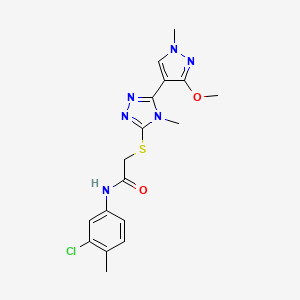

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanamine is a fluorinated amine that is commonly used in scientific research. This compound is known for its unique properties, including its ability to act as a neurotransmitter and its potential use in drug discovery.

Scientific Research Applications

1. Synthesis and Chemical Properties

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanamine and its derivatives are primarily investigated for their chemical synthesis and properties. Luo et al. (2008) describe a novel synthetic route for a related compound, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, highlighting its role as a key intermediate in the creation of pharmaceuticals like Silodosin, an α 1 -adrenoceptor antagonist used for benign prostatic hyperplasia treatment. The synthesis involves a sequence of chemical reactions starting from 2-nitrochlorobenzene, emphasizing the compound's significance in medicinal chemistry (Luo et al., 2008). Jia-li (2015) discusses the asymmetric synthesis of a similar compound, (S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-1-yl) ethanamine, and its structural confirmation through various spectroscopic techniques, indicating its potential application in stereo-specific syntheses (Jia-li, 2015).

2. Material Science and Polymer Chemistry

In the field of material science, the incorporation of trifluoro-1-(3-nitrophenyl)ethanamine derivatives in polymers has been explored. Yin et al. (2005) synthesized a novel fluorinated aromatic diamine monomer, incorporating the trifluoromethyl group, and subsequently formed a series of fluorine-containing polyimides. These polymers demonstrated excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced material applications (Yin et al., 2005).

3. Advanced Chemical Synthesis Techniques

Research also delves into complex chemical synthesis methods involving this compound or its derivatives. For instance, Sosnovskikh and Usachev (2001) investigated the reactions of 6-nitro-2-trifluoromethylchromone with various amines, leading to the formation of compounds with potential application in the development of new chemicals or drugs (Sosnovskikh & Usachev, 2001). The study by Korotaev et al. (2011) on diastereoselective reactions of 1,1,1-trichloro(trifluoro)-3-nitrobut-2-enes with 2-morpholinoalk-1-enes, leading to specific isomers and nitroketones, further exemplifies the compound's role in sophisticated chemical synthesis processes (Korotaev et al., 2011).

properties

IUPAC Name |

2,2,2-trifluoro-1-(3-nitrophenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)7(12)5-2-1-3-6(4-5)13(14)15/h1-4,7H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILJTNSRBUKLKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-Bromo-benzoic acid, 2-[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide](/img/structure/B2462757.png)

![7-(3,4-dimethylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2462758.png)